molecular formula C24H26N4O B11274825 N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide

N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide

Cat. No.: B11274825
M. Wt: 386.5 g/mol
InChI Key: IXFXGIJCLYHHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by a cycloheptyl group attached to the nitrogen atom, a phenylpyridazinyl group, and an aminobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves multiple steps:

    Formation of the Phenylpyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine derivative with a phenyl group under specific conditions.

    Amination Reaction: The phenylpyridazinyl intermediate is then subjected to an amination reaction to introduce the amino group.

    Coupling with Benzamide: The final step involves coupling the aminophenylpyridazinyl intermediate with a benzamide derivative in the presence of a cycloheptyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide

InChI

InChI=1S/C24H26N4O/c29-24(26-20-12-6-1-2-7-13-20)19-11-8-14-21(17-19)25-23-16-15-22(27-28-23)18-9-4-3-5-10-18/h3-5,8-11,14-17,20H,1-2,6-7,12-13H2,(H,25,28)(H,26,29)

InChI Key

IXFXGIJCLYHHHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)NC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.